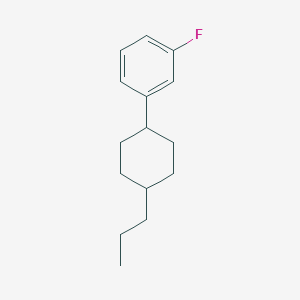

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-3-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPPGQWSQUGPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035918 | |

| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138679-81-9 | |

| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluor-3-(trans-4-propylcyclohexyl)-benzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to obtain 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a multi-step process, commencing with the preparation of key precursors, followed by a cross-coupling reaction to assemble the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow.

Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach, involving the preparation of two key intermediates: an aryl halide, specifically 1-bromo-3-fluorobenzene, and a cyclohexyl-containing organometallic reagent, such as trans-4-propylcyclohexylmagnesium bromide. These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as a Kumada or Suzuki-Miyaura reaction. The overall synthetic pathway is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis.

Synthesis of 1-Bromo-3-fluorobenzene

1-Bromo-3-fluorobenzene is a key aryl precursor. While commercially available, it can also be synthesized from 3-fluoroaniline via a Sandmeyer reaction.

Experimental Protocol:

Synthesis of trans-4-Propylcyclohexyl bromide

This section details the preparation of the cyclohexyl precursor, starting from 4-propylcyclohexanone.

Step 1: Synthesis of trans-4-Propylcyclohexanol

Experimental Protocol:

A detailed protocol for the stereoselective reduction of 4-propylcyclohexanone to trans-4-propylcyclohexanol is not explicitly available in the search results. However, a common method involves the use of a reducing agent that favors the formation of the thermodynamically more stable equatorial alcohol. One such method is reduction with sodium in ethanol or catalytic hydrogenation.

Step 2: Bromination of trans-4-Propylcyclohexanol

Experimental Protocol:

The conversion of an alcohol to an alkyl bromide can be effectively achieved using phosphorus tribromide (PBr₃).

-

To a stirred solution of trans-4-propylcyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, slowly add phosphorus tribromide (PBr₃) (approximately 0.33 to 0.5 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude trans-4-propylcyclohexyl bromide.

-

Purification can be achieved by distillation under reduced pressure.

Synthesis of this compound

The final step involves the cross-coupling of the two prepared intermediates. A Kumada coupling reaction is a suitable choice for this transformation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of trans-4-propylcyclohexyl bromide in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, trans-4-propylcyclohexylmagnesium bromide.

-

Kumada Coupling: In a separate flask, dissolve 1-bromo-3-fluorobenzene and a palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), in anhydrous THF. To this solution, add the freshly prepared Grignard reagent dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is then heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC or GC).

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key reaction steps. Please note that these are representative values based on analogous reactions and may vary depending on the specific experimental conditions.

Table 1: Synthesis of Precursors

| Precursor | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1-Bromo-3-fluorobenzene | 3-Fluoroaniline | NaNO₂, HBr, CuBr | Water/HBr | 0 - 50 | 2-4 | 60-80 | >98 (after purification) |

| trans-4-Propylcyclohexanol | 4-Propylcyclohexanone | NaBH₄ or H₂/Catalyst | Ethanol or Methanol | 0 - RT | 2-6 | 85-95 | >95 (trans isomer) |

| trans-4-Propylcyclohexyl bromide | trans-4-Propylcyclohexanol | PBr₃ | Diethyl ether | 0 - RT | 4-8 | 70-85 | >97 (after distillation) |

Table 2: Kumada Cross-Coupling Reaction

| Aryl Halide | Grignard Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1-Bromo-3-fluorobenzene | trans-4-Propylcyclohexylmagnesium bromide | Pd(OAc)₂ | SPhos | Toluene/THF | 80-100 | 12-24 | 60-75 | >98 (after chromatography) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the propyl group protons. The coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern. The signals for the cyclohexyl protons will confirm the trans stereochemistry.

-

¹³C NMR: The spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule. The chemical shifts will be consistent with the proposed structure.

-

¹⁹F NMR: A single signal in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, and the fragmentation pattern will be consistent with its structure.

Conclusion

This technical guide outlines a robust and feasible synthetic route for the preparation of this compound. The described multi-step synthesis, involving the preparation of key aryl and cyclohexyl precursors followed by a palladium-catalyzed cross-coupling reaction, provides a clear pathway for obtaining the target molecule. The detailed experimental protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions may be necessary to maximize yields and purity. The characterization methods outlined are essential for verifying the structure and purity of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene belongs to a class of compounds known as fluorinated liquid crystals.[2] These molecules are of significant interest in materials science for their applications in liquid crystal displays (LCDs) and in medicinal chemistry due to the unique properties conferred by fluorine substitution.[3][4] The incorporation of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinities, making it a key strategy in modern drug discovery.[3][5][6] This document provides a predictive overview of the chemical properties, a hypothetical synthesis route, and general experimental protocols for the characterization of this compound.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are determined by its three main structural components: the benzene ring, the fluoro substituent, and the trans-4-propylcyclohexyl group. The rigid aromatic core and the flexible aliphatic ring are characteristic of molecules that exhibit liquid crystalline phases.[7]

Estimated Physicochemical Data

The following table summarizes the predicted physicochemical properties.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₅H₂₁F | Calculated from structure |

| Molecular Weight | 220.33 g/mol | Calculated from formula |

| Physical State | Liquid or low-melting solid | Analogy with similar liquid crystal compounds |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene); insoluble in water. | General solubility of nonpolar organic compounds |

| Boiling Point | > 250 °C (estimated) | Analogy with similar substituted benzenes |

| Density | ~1.0 g/mL (estimated) | Analogy with similar organic compounds |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the compound. Below are the expected characteristics for key spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (C₆H₄F): Complex multiplets in the range of 6.8-7.4 ppm. The fluorine atom will cause additional splitting (JHF couplings). - Cyclohexyl Protons (C₆H₁₁): A series of broad multiplets in the range of 1.0-2.0 ppm. The trans configuration will influence the chemical shifts and coupling constants of the axial and equatorial protons. - Propyl Protons (CH₂CH₂CH₃): A triplet for the methyl group (~0.9 ppm) and multiplets for the methylene groups (~1.3 ppm). |

| ¹³C NMR | - Aromatic Carbons: Signals in the 110-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and appear as a doublet. - Cyclohexyl Carbons: Signals in the 25-45 ppm range. - Propyl Carbons: Signals in the 10-40 ppm range. |

| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with nearby aromatic protons. The chemical shift will be in the typical range for an aryl fluoride.[8][9] |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 220.33. - Key Fragments: Fragmentation would likely involve the loss of the propyl group, and characteristic fragmentation of the cyclohexyl and benzene rings. |

Synthesis and Characterization Workflows

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound would involve a cross-coupling reaction, such as a Suzuki or Kumada coupling, which are standard methods for forming carbon-carbon bonds between aromatic and aliphatic systems.

Reaction Scheme: A potential synthesis could involve the reaction of a Grignard reagent derived from 1-bromo-3-fluorobenzene with 4-propylcyclohexanone, followed by dehydration and reduction of the resulting cyclohexene. A more direct approach would be the cross-coupling of a (trans-4-propylcyclohexyl)boronic acid derivative with 1-bromo-3-fluorobenzene.

Below is a generalized workflow for a Suzuki cross-coupling synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ipme.ru [ipme.ru]

- 8. sfu.ca [sfu.ca]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

Spectroscopic Data for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene: A Data Gap

A comprehensive search for spectroscopic data for the specific compound 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene has revealed a significant lack of publicly available information. Despite searches for nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data, no specific experimental spectra or detailed protocols for this molecule could be retrieved from scientific databases and literature.

This absence of data prevents the compilation of a detailed technical guide as requested. While information exists for structurally similar compounds, such as 1-fluoro-4-(4-pentylcyclohexyl)benzene and 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, direct extrapolation of their spectroscopic characteristics to this compound would be scientifically unsound.

For researchers, scientists, and drug development professionals seeking to work with this compound, this data gap necessitates primary experimental work to characterize the molecule thoroughly. The following sections outline the general, hypothetical experimental protocols that would be employed to acquire the necessary spectroscopic data.

Hypothetical Experimental Protocols

Should a sample of this compound be synthesized or acquired, the following standard methodologies would be applied to determine its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). The resulting spectrum would be expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the propyl group protons, with chemical shifts and coupling constants providing information about their chemical environment and connectivity.

-

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would be acquired to identify all unique carbon environments within the molecule. The chemical shifts would differentiate between the aromatic, cyclohexyl, and propyl carbons.

-

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique. It would provide a specific signal for the fluorine atom, and its coupling to neighboring protons (if any) would help confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

-

Electron Ionization (EI) or Electrospray Ionization (ESI): The compound would be introduced into a mass spectrometer to determine its molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition (C₁₅H₂₁F). The fragmentation pattern observed in the mass spectrum would offer structural clues by showing the characteristic breakdown of the molecule.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) or KBr Pellet: An IR spectrum would be recorded to identify the functional groups present. Key vibrational bands would be expected for C-H stretching (aliphatic and aromatic), C=C stretching (aromatic ring), and the C-F stretching frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

The sample would be dissolved in a suitable solvent (e.g., ethanol or cyclohexane) and its absorbance spectrum measured. The UV-Vis spectrum would reveal information about the electronic transitions within the molecule, particularly those associated with the fluorinated benzene ring.

Data Presentation

As no quantitative data could be found, the following tables are presented as templates for how the data would be structured once obtained.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Expected Aromatic Region | Aromatic Protons | |||

| Expected Cyclohexyl Region | Cyclohexyl Protons | |||

| Expected Propyl Region | Propyl Protons |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Expected Aromatic Region | Aromatic Carbons |

| Expected Cyclohexyl Region | Cyclohexyl Carbons |

| Expected Propyl Region | Propyl Carbons |

Table 3: Other Spectroscopic Data

| Technique | Key Observations |

| ¹⁹F NMR | Expected single resonance |

| MS (HRMS) | Calculated m/z for C₁₅H₂₁F |

| IR (cm⁻¹) | Expected C-F, C=C (aromatic), C-H stretches |

| UV-Vis (nm) | Expected λmax for the aromatic chromophore |

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a novel compound like this compound is outlined in the diagram below.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, a fluorinated organic compound with potential applications in materials science and as an intermediate in the synthesis of bioactive molecules. Due to the limited availability of experimental data in public domains, this guide combines reported information with predicted properties and a plausible synthetic pathway to serve as a valuable resource for researchers.

Chemical Identifiers and Physical Properties

The primary identifiers for this compound are crucial for accurate documentation and database searches. While two CAS numbers have been associated with related structures, the most specific for the trans isomer is 138679-81-9.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source/Method |

| CAS Number | 138679-81-9 | BLDpharm[1] |

| 119511-09-0 (isomer unspecified) | ChemicalBook, AKSci[2][3] | |

| Molecular Formula | C₁₅H₂₁F | BLDpharm[1] |

| Molecular Weight | 220.33 g/mol | BLDpharm[1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CCC[C@H]1CC--INVALID-LINK--CC1 | BLDpharm[1] |

| InChI | InChI=1S/C15H21F/c1-2-6-14-7-9-15(10-8-14)12-4-3-5-13(16)11-12/h3-5,11,14-15H,2,6-10H2,1H3/t14-,15- | Generated from SMILES |

| InChIKey | Not readily available |

Lacking extensive experimental data, the following table summarizes predicted physicochemical properties. These values are computationally derived and should be considered as estimates pending experimental verification.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| LogP | Not available | |

| Refractive Index | Not available |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry reactions and methodologies reported for analogous compounds. The following protocol is a representative example.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the preparation of a key intermediate, (trans-4-propylcyclohexyl)benzene, followed by a regioselective fluorination.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of (trans-4-propylcyclohexyl)benzene

-

Hydrogenation of Propylbenzene:

-

In a high-pressure reactor, dissolve propylbenzene in a suitable solvent such as ethanol.

-

Add a catalytic amount of Rhodium on carbon (Rh/C).

-

Pressurize the reactor with hydrogen gas (1 atm) and stir the mixture at room temperature until the reaction is complete (monitored by GC-MS).

-

Filter the catalyst and remove the solvent under reduced pressure to obtain a mixture of cis- and trans-propylcyclohexylbenzene.

-

-

Isomerization to the trans-isomer:

-

To the mixture of isomers, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Heat the mixture to reflux for several hours to facilitate the isomerization to the more stable trans isomer.

-

Monitor the reaction progress by GC analysis.

-

Upon completion, quench the reaction with water, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.

-

Stage 2: Regioselective Fluorination

-

Nitration:

-

Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.

-

Slowly add (trans-4-propylcyclohexyl)benzene to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and purify the product to isolate 1-Nitro-3-(trans-4-propylcyclohexyl)benzene.

-

-

Reduction of the Nitro Group:

-

Dissolve the nitro-intermediate in ethanol and add a catalytic amount of Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine.

-

Alternatively, the reduction can be achieved using tin and hydrochloric acid (Sn/HCl).

-

After the reaction, filter the catalyst (if using Pd/C) and neutralize the solution to isolate 3-(trans-4-propylcyclohexyl)aniline.

-

-

Balz-Schiemann Reaction for Fluorination:

-

Dissolve the aniline intermediate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

-

To the diazonium salt solution, add a solution of fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt.

-

Isolate the salt by filtration and dry it carefully.

-

Gently heat the dry diazonium tetrafluoroborate salt until nitrogen evolution ceases, yielding the desired this compound.

-

Purify the final product by distillation or column chromatography.

-

Analytical Data

No specific experimental analytical data such as NMR or mass spectra for this compound has been found in the public domain. Researchers synthesizing this compound would need to perform full characterization.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and cyclohexyl substituents), the cyclohexyl protons (a complex multiplet), and the propyl group protons (triplet and sextet).

-

¹³C NMR: Resonances for the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclohexyl and propyl groups.

-

¹⁹F NMR: A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 220.33, along with characteristic fragmentation patterns.

Safety and Handling

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

The following diagram illustrates a general workflow for handling and characterizing a newly synthesized research chemical like the title compound.

Caption: General workflow for handling a new research chemical.

Conclusion

This compound is a compound of interest for which detailed experimental data is scarce. This guide provides a consolidated summary of its known identifiers and a proposed, detailed synthetic route to facilitate further research. All predicted data and proposed protocols should be used as a starting point and validated experimentally. As with any research chemical with limited toxicological data, appropriate safety precautions are paramount.

References

An In-depth Technical Guide to 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS No. 138679-81-9). While this specific isomer is not extensively documented in publicly available literature, this document compiles relevant data from structurally analogous compounds to offer a predictive and comparative analysis. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characteristics and potential applications of fluorinated cyclohexylbenzene derivatives. The content includes postulated synthetic pathways, expected physicochemical and spectral data, and a discussion of the potential biological significance based on related molecules.

Molecular Structure and Identification

This compound is a disubstituted aromatic compound featuring a fluorinated benzene ring linked to a propyl-substituted cyclohexane ring. The "trans" configuration indicates the relative stereochemistry of the substituents on the cyclohexane ring.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 138679-81-9 |

| Molecular Formula | C₁₅H₂₁F |

| Molecular Weight | 220.33 g/mol |

| SMILES | CCC[C@H]1CC--INVALID-LINK--CC1 |

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for this compound, the following properties are predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Range |

| Appearance | Colorless liquid |

| Boiling Point | ~280-300 °C |

| Melting Point | < 25 °C |

| Density | ~0.95-1.05 g/cm³ |

| LogP | ~5-6 |

| Purity | >97% (as offered by suppliers) |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for similar substituted cyclohexylbenzene derivatives. A common approach involves a Friedel-Crafts-type reaction or a cross-coupling reaction.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

A potential synthetic route could involve the Friedel-Crafts alkylation of fluorobenzene with 4-propylcyclohexanol or 4-propylcyclohexene under acidic conditions.

physical characteristics of fluorinated cyclohexylbenzene derivatives

An In-depth Technical Guide to the Physical Characteristics of Fluorinated Cyclohexylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . These compounds are of significant interest in the fields of materials science, particularly for the development of liquid crystal displays (LCDs), and are gaining attention in medicinal chemistry due to the unique properties conferred by fluorine substitution. This document details their synthesis, key physical properties with quantitative data, and the experimental protocols used for their characterization.

Introduction to Fluorinated Cyclohexylbenzene Derivatives

Fluorinated cyclohexylbenzene derivatives are organic molecules consisting of a benzene ring and a cyclohexane ring linked together, with one or more hydrogen atoms replaced by fluorine atoms. The introduction of fluorine can dramatically alter the electronic and physical properties of the parent molecule.[1] Fluorination is known to influence properties such as polarity, viscosity, dielectric anisotropy, and thermal stability.[1][2][3] These characteristics make them highly valuable components in liquid crystal mixtures for display technologies, where precise control over optical and electrical properties is crucial.[2] In drug development, the incorporation of fluorine can enhance metabolic stability, binding affinity, and cell permeability.

Synthesis of Fluorinated Cyclohexylbenzene Derivatives

The synthesis of fluorinated cyclohexylbenzene derivatives often involves multi-step processes. A general approach is the acid-catalyzed alkylation of a fluorinated benzene derivative with cyclohexene.[4] Another common method is the Suzuki or Stille coupling of a fluorinated benzene boronic acid (or stannane) with a cyclohexyl halide derivative, or vice versa.[5] The synthesis of specific isomers, such as the trans-isomers which are often desired for liquid crystal applications, may require additional purification or stereoselective synthesis steps.[6][7]

A generalized workflow for the synthesis and characterization is presented below.

Quantitative Physical Properties

The physical properties of fluorinated cyclohexylbenzene derivatives are highly dependent on the number and position of the fluorine atoms, as well as the nature of other substituents. The following tables summarize key physical data for representative compounds. For comparison, data for the non-fluorinated parent compound, cyclohexylbenzene, is also included.

Table 1: Basic Physical Properties of Cyclohexylbenzene and a Monofluorinated Derivative.

| Property | Cyclohexylbenzene | 4-Fluorocyclohexylbenzene |

| Molecular Formula | C₁₂H₁₆ | C₁₂H₁₅F |

| Molar Mass ( g/mol ) | 160.26 | 178.25 |

| Melting Point (°C) | 5[8] | - |

| Boiling Point (°C) | 239-240[8] | - |

| Density (g/mL at 25°C) | 0.95[8] | - |

| Refractive Index (n²⁰/D) | 1.526[8] | - |

Note: Data for specific fluorinated derivatives is often proprietary or published within larger studies on liquid crystal mixtures, making direct comparisons challenging.

Table 2: Influence of Fluorination on Liquid Crystal Properties.

Many fluorinated cyclohexylbenzene derivatives are components of liquid crystal mixtures. Their properties are crucial for the performance of displays.

| Compound Family | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Viscosity |

| Phenyl Cyclohexanes | Positive | Moderate | Low |

| Laterally Fluorinated Phenyl Cyclohexanes | Negative[2] | Low[2] | Low[2] |

| Difluorinated Phenyl Bicyclohexanes | Varies with substitution pattern | Moderate | - |

Note: The sign and magnitude of the dielectric anisotropy are strongly influenced by the position of the fluorine atoms. Lateral fluorination often leads to a negative dielectric anisotropy, which is useful for vertically aligned (VA) mode LCDs.[2]

Experimental Protocols

The characterization of fluorinated cyclohexylbenzene derivatives involves a range of standard and specialized techniques.

Determination of Melting and Boiling Points

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For liquid crystals, this measurement is part of a broader thermal analysis.

-

Boiling Point: The boiling point is measured at a specific pressure, often using distillation. For small quantities, a micro-boiling point apparatus can be used.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance. It is a key parameter for optical applications, including liquid crystals.

-

Methodology: An Abbe refractometer is commonly used.[9] A few drops of the liquid sample are placed on the prism, and the instrument is adjusted to find the critical angle, from which the refractive index is determined. For liquid crystals, specialized refractometers are used to measure the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director axis. The difference between these values gives the birefringence (Δn = nₑ - nₒ).[10]

Dielectric Spectroscopy

Dielectric spectroscopy is used to measure the dielectric properties of a material as a function of frequency. For liquid crystal research, it is essential for determining the dielectric anisotropy (Δε).[11]

-

Methodology:

-

A sample of the liquid crystal material is placed between two conductive plates, forming a capacitor.

-

The cell is placed in a temperature-controlled holder, often between the poles of a magnet to align the liquid crystal director.

-

An oscillating electric field is applied, and the capacitance and conductance of the sample are measured over a range of frequencies (e.g., 1 kHz to 10 MHz).[11]

-

Measurements are taken with the liquid crystal director aligned parallel and perpendicular to the electric field to determine the dielectric permittivities ε∥ and ε⊥.

-

The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[12]

-

The following diagram illustrates the workflow for measuring dielectric anisotropy.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. Low viscosity is desirable for liquid crystal materials to ensure fast switching times in displays.

-

Methodology: Rotational viscometers are often used. A spindle is rotated in the sample fluid, and the torque required to maintain a constant angular velocity is measured. This torque is proportional to the viscosity of the fluid. For anisotropic fluids like liquid crystals, specialized techniques are required to measure the different viscosity coefficients. An Ubbelohde viscometer can also be used for measuring the kinematic viscosity of isotropic liquids.[3]

Conclusion

Fluorinated cyclohexylbenzene derivatives are a versatile class of compounds with tunable physical properties. The strategic placement of fluorine atoms allows for precise control over key parameters such as dielectric anisotropy, viscosity, and thermal stability, making them indispensable in the field of liquid crystals. The experimental protocols outlined in this guide provide a framework for the reliable characterization of these materials, enabling further innovation in both materials science and drug development. As synthetic methods become more advanced, the exploration of novel fluorinated structures will continue to yield materials with enhanced performance characteristics.

References

- 1. Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids | Semantic Scholar [semanticscholar.org]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 827-52-1 CAS MSDS (Cyclohexylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Phase Behavior of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the phase behavior of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is not publicly available. This guide, therefore, provides a comprehensive overview of the expected phase behavior and characterization methodologies based on closely related fluorinated liquid crystalline compounds. The principles and techniques described herein are standard for the analysis of such materials and provide a robust framework for investigating the target compound.

Introduction

This compound belongs to the class of fluorinated liquid crystal monomers. These molecules are of significant interest due to their unique dielectric and optical properties, which are heavily influenced by their mesomorphic (liquid crystalline) phases. The introduction of fluorine atoms into the molecular structure can significantly alter properties such as dielectric anisotropy, viscosity, and clearing points. Understanding the phase behavior is critical for the design and application of liquid crystal mixtures in technologies like displays and for predicting material properties in various applications.

Predicted Phase Behavior

While specific transition temperatures for this compound are not documented in the provided search results, the phase behavior of analogous compounds suggests that it would exhibit one or more mesophases, such as nematic or smectic phases, over a specific temperature range. The clearing point (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) is a key parameter.

For context, a summary of phase transition data for structurally similar compounds is presented below. It is important to note that the position of the fluorine substituent and the nature of the aromatic core significantly impact the transition temperatures.

| Compound Name | Abbreviation | Crystal to Nematic (TC-N) or Smectic (TC-S) (°C) | Nematic to Isotropic (TN-I) (°C) | Reference |

| Data for specific compound not available in literature | N/A | N/A | N/A | |

| Hypothetical Data for Illustrative Purposes | F-PCH | ~25 | ~80 |

Table 1: Illustrative phase transition temperatures of a hypothetical analogous fluorinated liquid crystal. Actual values for this compound would require experimental determination.

Experimental Protocols for Phase Behavior Characterization

The characterization of the phase behavior of liquid crystalline materials typically involves a combination of thermal analysis and optical microscopy. X-ray diffraction is also employed for detailed structural elucidation of the mesophases.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions.

Methodology:

-

A small sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point.

-

The sample is then cooled at the same controlled rate to a temperature below its crystallization point.

-

A second heating and cooling cycle is often performed to ensure thermal history does not affect the results.

-

Phase transitions are identified as endothermic (heating) or exothermic (cooling) peaks in the heat flow curve as a function of temperature. The peak onset temperature is typically reported as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize liquid crystalline phases based on their unique optical textures.

Methodology:

-

A small amount of the sample is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample, which is then heated on a hot stage to its isotropic phase to ensure a thin, uniform film.

-

The sample is slowly cooled while being observed through a polarizing microscope with crossed polarizers.

-

Different liquid crystalline phases (e.g., nematic, smectic) will exhibit characteristic birefringent textures (e.g., Schlieren, focal conic).

-

The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters of the different phases, particularly for confirming smectic phases and determining layer spacing.

Methodology:

-

The sample is loaded into a capillary tube and placed in a temperature-controlled holder within the XRD instrument.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

In the isotropic phase, a broad, diffuse halo is observed.

-

In the nematic phase, a similar diffuse halo is seen, but it may show some anisotropy if the sample is aligned.

-

In smectic phases, sharp Bragg reflections are observed at small angles, corresponding to the layer spacing, in addition to the diffuse wide-angle scattering from the liquid-like in-plane arrangement of molecules.

-

The d-spacing (layer thickness) can be calculated from the position of the small-angle peaks using Bragg's Law.

Logical Relationship of Characterization Techniques

The characterization of the phase behavior of a novel liquid crystal like this compound follows a logical progression where the results from one technique inform the next.

Conclusion

While direct experimental data for this compound remains to be published, this guide outlines the standard, rigorous methodologies required for its full phase behavior characterization. The combination of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction provides a comprehensive toolkit for identifying its mesophases, determining transition temperatures, and elucidating the structural organization of this and other novel liquid crystalline materials. The insights gained from such studies are paramount for the advancement of materials science and the development of new technologies.

A Technical Guide to the Dielectric Anisotropy of Fluorinated Liquid Crystals

This in-depth technical guide explores the core principles of dielectric anisotropy in fluorinated liquid crystals. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the design and application of liquid crystals with tailored dielectric properties. This guide covers the fundamental concepts, the profound impact of fluorination on dielectric behavior, detailed experimental protocols for characterization, and a summary of key data.

Fundamental Concepts of Dielectric Anisotropy

Dielectric anisotropy (Δε) is a critical property of liquid crystals (LCs), defining the difference in dielectric permittivity when an electric field is applied parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The relationship is expressed as:

Δε = ε∥ - ε⊥

The magnitude and sign of Δε are determined by the molecular structure of the LC, specifically the magnitude and orientation of its net molecular dipole moment with respect to its principal molecular axis.

-

Positive Dielectric Anisotropy (p-type): Occurs when the net dipole moment is parallel to the long molecular axis, resulting in ε∥ > ε⊥. These materials align with an applied electric field.

-

Negative Dielectric Anisotropy (n-type): Occurs when the net dipole moment is perpendicular to the long molecular axis, leading to ε∥ < ε⊥. These materials align perpendicularly to an applied electric field.

The dielectric properties of LCs are pivotal for their application in display technologies, such as twisted nematic (TN), in-plane switching (IPS), and vertical alignment (VA) modes, as well as in non-display applications like tunable capacitors, phase shifters, and smart windows.

The Role of Fluorine Substitution

The introduction of highly electronegative fluorine atoms is a powerful strategy for engineering the dielectric anisotropy of liquid crystals. The strong dipole moment of the C-F bond significantly influences the overall molecular dipole moment. The position of the fluorine substituent on the LC molecule is crucial in determining the sign and magnitude of Δε.

-

Terminal Fluorination: Placing a fluorine atom at the terminal position of the alkyl chain or the aromatic core generally enhances the dipole moment component along the long molecular axis, leading to a large positive Δε.

-

Lateral Fluorination: Substituting fluorine atoms on the lateral positions of the molecular core increases the dipole moment component perpendicular to the long axis. This can result in a decrease in positive Δε or the induction of negative Δε.

-

Multiple Fluorine Substitutions: The use of multiple fluorine atoms can lead to a significant increase in the magnitude of Δε. For instance, difluoro and trifluoro substitutions are common strategies to achieve very high positive or negative dielectric anisotropy.

The strategic placement of fluorine atoms allows for the fine-tuning of the dielectric properties of liquid crystals to meet the specific requirements of various applications.

Experimental Measurement of Dielectric Anisotropy

The dielectric anisotropy of a liquid crystal is typically determined by measuring the capacitance of a test cell filled with the LC material. The measurements are performed in the nematic phase at a specific temperature and frequency (commonly 1 kHz).

Key Experimental Apparatus

-

Liquid Crystal Test Cell: Composed of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO). The inner surfaces are coated with an alignment layer (e.g., polyimide) that is rubbed to induce a specific pre-alignment of the LC molecules. The cell gap is precisely controlled by spacers.

-

Hot Stage/Temperature Controller: To maintain the LC sample at a constant and uniform temperature within its nematic range.

-

LCR Meter/Impedance Analyzer: To measure the capacitance and dissipation factor of the test cell.

-

Function Generator and High Voltage Amplifier: To apply a sufficiently high AC voltage (the "bias voltage") to reorient the LC director.

-

Magnetic Field (optional): An alternative to a high bias voltage for reorienting the LC director, particularly for materials with negative Δε.

Detailed Experimental Protocol

-

Cell Preparation and Filling:

-

The empty test cell is cleaned and its capacitance in air (C_air) is measured.

-

The cell is filled with the liquid crystal sample in its isotropic phase via capillary action to ensure no air bubbles are trapped.

-

The filled cell is then slowly cooled to the desired measurement temperature in the nematic phase.

-

-

Measurement of Perpendicular Permittivity (ε⊥):

-

A low AC voltage (e.g., 0.1 Vrms, 1 kHz) is applied across the cell. At this low voltage, the LC director remains in its initial planar or homeotropic alignment.

-

The capacitance of the cell (C⊥) is measured using the LCR meter.

-

ε⊥ is calculated using the formula: ε⊥ = C⊥ / C_o, where C_o is the capacitance of the empty cell.

-

-

Measurement of Parallel Permittivity (ε∥):

-

A high AC bias voltage (e.g., 10-20 Vrms, 1 kHz) is applied to the cell. This voltage should be well above the threshold voltage for molecular reorientation.

-

For a p-type LC in a planar cell, this high voltage aligns the director parallel to the electric field (perpendicular to the substrates). For an n-type LC in a homeotropic cell, a magnetic field is often used to align the director parallel to the substrates.

-

The capacitance of the cell in this reoriented state (C∥) is measured.

-

ε∥ is calculated using the formula: ε∥ = C∥ / C_o.

-

-

Calculation of Dielectric Anisotropy (Δε):

-

Δε is calculated from the measured values of ε∥ and ε⊥.

-

The following diagram illustrates the experimental workflow for measuring the dielectric anisotropy of a positive-type liquid crystal.

Structure-Property Relationships and Data Summary

The following diagram illustrates how the position of fluorine atoms on a phenyl ring within a liquid crystal molecule influences the direction of the net dipole moment and, consequently, the sign of the dielectric anisotropy.

Quantitative Data for Representative Fluorinated Liquid Crystals

The following tables summarize the dielectric and physical properties of several classes of fluorinated liquid crystals. These values are representative and can vary with temperature and measurement frequency.

Table 1: Dielectric Properties of Terminally Fluorinated Phenyl Bicyclohexane Compounds

| Compound R-Ph-Cy-Cy-F | R | Δε (at 20°C, 1 kHz) | Δn (at 20°C, 589 nm) | Clearing Point (°C) |

| 1 | C2H5 | +8.1 | 0.12 | 85 |

| 2 | C3H7 | +8.0 | 0.12 | 92 |

| 3 | C4H9 | +7.9 | 0.12 | 88 |

| 4 | C5H11 | +7.8 | 0.12 | 95 |

Table 2: Dielectric Properties of Laterally Fluorinated Tolane Compounds

| Compound R-Ph-C≡C-Ph-F(lateral) | R | Δε (at 20°C, 1 kHz) | Δn (at 20°C, 589 nm) | Clearing Point (°C) |

| 5 | C3H7 | -2.5 | 0.20 | 110 |

| 6 | C5H11 | -2.4 | 0.21 | 115 |

| 7 | OCH3 | -3.0 | 0.22 | 125 |

| 8 | OC2H5 | -2.8 | 0.22 | 128 |

Table 3: Comparison of Fluorination Effects on a Phenylpyrimidine Core

| Compound Structure | Δε (at 20°C, 1 kHz) | Δn (at 20°C, 589 nm) | Clearing Point (°C) |

| R-Ph-Pyr-CN | +18.5 | 0.25 | 130 |

| R-Ph-Pyr-F | +7.0 | 0.18 | 98 |

| R-Ph(F)-Pyr-F | +2.5 | 0.15 | 85 |

| R-Ph(F,F)-Pyr-OCF3 | -5.5 | 0.08 | 70 |

Conclusion

The deliberate and strategic fluorination of liquid crystal molecules is a cornerstone of modern materials science, enabling the precise control of dielectric anisotropy. This guide has provided an overview of the fundamental principles, detailed the experimental methodologies for characterization, and presented a summary of the structure-property relationships. The ability to engineer both positive and negative dielectric anisotropy with high stability and broad nematic ranges makes fluorinated liquid crystals indispensable for advanced electro-optical applications. Future research will continue to explore novel fluorination patterns and molecular cores to further expand the performance and application space of these remarkable materials.

An In-depth Technical Guide on the Core Mesogenic Properties of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the mesogenic properties of the fluorinated liquid crystal compound, 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene. Despite extensive searches of scientific literature, patent databases, and chemical repositories, no specific quantitative data regarding the mesomorphic behavior of this particular compound, identified by CAS number 138679-81-9, is publicly available. This suggests that this compound may primarily serve as an intermediate in the synthesis of other liquid crystal materials or as a component within liquid crystal mixtures, rather than being utilized as a standalone mesogen.

This guide will, therefore, provide a comprehensive overview of the anticipated mesogenic characteristics of this molecule based on the well-established structure-property relationships of analogous fluorinated phenylcyclohexane liquid crystals. The influence of the fluoro-substituent, the propylcyclohexyl group, and their relative positions on the benzene ring will be discussed in the context of liquid crystal phase formation, transition temperatures, and dielectric anisotropy. Furthermore, standard experimental protocols for characterizing the mesogenic properties of such compounds are detailed to guide researchers in their potential investigation of this molecule.

Introduction: The Role of Fluorinated Phenylcyclohexanes in Liquid Crystal Technology

Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields has made them indispensable in display technologies and a variety of other applications. The molecular structure of a compound is the primary determinant of its liquid crystalline behavior. Calamitic, or rod-like, liquid crystals, such as the phenylcyclohexane derivatives, are a cornerstone of many commercial liquid crystal mixtures.

The introduction of fluorine atoms into the molecular core of liquid crystals has been a pivotal strategy for fine-tuning their physical properties.[1] Fluorine's high electronegativity and relatively small size allow for significant modifications of the dielectric anisotropy, viscosity, and optical birefringence without drastically altering the overall molecular shape.[1][2] Specifically, lateral fluorine substitution on the phenyl ring, as seen in this compound, is a common approach to modify these crucial parameters.

Molecular Structure and Anticipated Mesogenic Properties

The molecular structure of this compound consists of three key components that influence its potential mesogenic behavior: the rigid core, a flexible terminal group, and a lateral substituent.

dot

Caption: Molecular structure of this compound.

The Phenylcyclohexane Core

The combination of a benzene ring and a cyclohexane ring provides the necessary rigidity and linearity for the formation of a liquid crystalline phase. The trans-conformation of the propylcyclohexyl group is crucial for maintaining a rod-like molecular shape, which is a prerequisite for calamitic mesomorphism.

The Terminal Propyl Group

The flexible propyl chain at the terminus of the molecule contributes to the overall molecular polarizability and influences the melting and clearing points. The length of the alkyl chain in homologous series of liquid crystals is a key factor in determining the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability.

The Lateral Fluoro Substituent

The position of the fluorine atom on the benzene ring is critical. In the case of this compound, the fluorine is in a meta position relative to the cyclohexyl group. This lateral substitution is expected to have several effects:

-

Lowering of Melting Point: The fluorine atom can disrupt the crystalline packing of the molecules in the solid state, leading to a lower melting point compared to its non-fluorinated analogue.

-

Influence on Mesophase Stability: Lateral substituents can also lower the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) by increasing the molecular breadth and hindering the parallel alignment of the molecules. The overall effect on the mesophase range (the temperature difference between the melting and clearing points) can vary.

-

Dielectric Anisotropy: The C-F bond possesses a strong dipole moment. The orientation of this dipole moment relative to the long molecular axis determines its contribution to the overall dielectric anisotropy (Δε). For a meta-fluoro substituent, the dipole moment has components both parallel and perpendicular to the long axis. This often results in a moderately positive or even negative dielectric anisotropy, a desirable property for specific display applications like vertically aligned (VA) displays.

Experimental Protocols for Mesogenic Characterization

To definitively determine the mesogenic properties of this compound, a series of standard characterization techniques would be required.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and measuring their associated enthalpy changes.

dot

Caption: Workflow for DSC analysis of a liquid crystal.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC furnace alongside an empty reference pan.

-

The sample is subjected to a controlled heating and cooling cycle, for example, from room temperature to a temperature well above the anticipated clearing point and back. A typical heating/cooling rate is 10°C/min.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature (e.g., melting point, T_m; clearing point, T_c), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is used to visually identify liquid crystalline phases by observing their unique optical textures.

Methodology:

-

A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage, which allows for precise temperature control.

-

The sample is observed through a polarizing microscope as it is heated and cooled.

-

Liquid crystalline phases are birefringent and will appear bright and often with characteristic textures (e.g., Schlieren, focal conic) between crossed polarizers, while the isotropic liquid and a cubic solid phase will appear dark.

-

The transition temperatures observed via POM should be correlated with the data obtained from DSC.

Structure-Property Relationships in Analogous Compounds

While specific data for the target molecule is unavailable, examining similar compounds provides valuable insights. For instance, fluorinated terphenyl liquid crystals have been shown to exhibit a decrease in clearing temperature and a narrowing of the nematic phase range as the number of fluorine atoms increases.[3] The position of the fluorine atom also plays a significant role, with different isomers exhibiting varied mesomorphic properties.[3] Generally, fluorination is a key strategy to create liquid crystals with high resistivity and stability, which are crucial for modern display technologies.

Conclusion

The mesogenic properties of this compound have not been explicitly documented in publicly accessible scientific literature or databases. Based on its molecular structure, it is a member of the well-established class of fluorinated phenylcyclohexane liquid crystals. It is anticipated that this compound would exhibit liquid crystalline behavior, likely a nematic phase, with its specific transition temperatures and dielectric properties being heavily influenced by the meta-position of the fluoro-substituent. The lack of available data suggests its primary role as a synthetic intermediate or a component in proprietary liquid crystal mixtures. Definitive characterization of its mesogenic properties would require experimental investigation using techniques such as Differential Scanning Calorimetry and Polarized Optical Microscopy. This guide provides the foundational knowledge and experimental framework for researchers to undertake such an investigation.

References

- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, a compound of interest in materials science and potentially in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and qualitative solubility information based on structurally similar compounds.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure—comprising a non-polar propylcyclohexyl group and a more polar fluorobenzene moiety—suggests a nuanced solubility profile. It is expected to exhibit good solubility in non-polar and moderately polar organic solvents, while its solubility in highly polar solvents may be limited.

Predicted and Analogous Solubility Data

For comparison, a structurally similar compound, trans-4-(4-Propylcyclohexyl)benzonitrile, is reported to be soluble in methanol[1]. Given that methanol is a polar protic solvent, this suggests that this compound may also exhibit some solubility in polar solvents, although the nitrile group in the analog is significantly more polar than the fluoro group.

Table 1: Predicted Qualitative Solubility and Data for an Analogous Compound

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Solubility of trans-4-(4-Propylcyclohexyl)benzonitrile |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | Likely High |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | Likely Moderate to High |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Likely Moderate |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Soluble in Methanol[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following section details a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, acetone, methanol)

-

Scintillation vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, and pass it through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be calculated in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Gravimetric method workflow for solubility.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, this guide provides the necessary framework for researchers to understand and determine these crucial parameters. By leveraging the principles of chemical similarity and employing standardized experimental protocols, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts. The provided experimental workflow offers a clear and actionable path for obtaining this critical physicochemical property.

References

Methodological & Application

Application Notes and Protocols for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal compound that holds significant potential for application in advanced liquid crystal displays (LCDs). The strategic placement of a fluorine atom at the 3-position of the benzene ring, combined with the trans-4-propylcyclohexyl group, results in a molecule with a unique combination of physical properties. This lateral fluorine substitution is a key feature in designing liquid crystal materials with tailored dielectric anisotropy, birefringence, and viscosity, which are critical parameters for optimizing the performance of various LCD modes.

Laterally fluorinated liquid crystals are instrumental in developing displays with low power consumption, fast response times, and wide viewing angles. The introduction of a fluorine atom can significantly influence the molecule's dipole moment and its steric interactions, thereby affecting the collective behavior of the liquid crystal phase. This document provides a comprehensive overview of the anticipated applications of this compound in LCDs, including its synthesis, physical properties, and protocols for its incorporation into liquid crystal mixtures.

Physicochemical Properties

| Property | Expected Value Range | Significance in LCD Performance |

| Dielectric Anisotropy (Δε) | +3 to +8 | A positive Δε is crucial for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs, enabling low-voltage switching and reduced power consumption. The magnitude of Δε influences the threshold voltage of the display. |

| Birefringence (Δn) | 0.08 to 0.12 | The birefringence, or optical anisotropy, is a key factor in determining the cell gap and the display's contrast ratio. A moderate Δn is often desirable for achieving optimal performance in various display modes. |

| Rotational Viscosity (γ₁) | 100 to 200 mPa·s | Rotational viscosity is directly related to the switching speed of the liquid crystal molecules. Lower viscosity leads to faster response times, which is critical for reducing motion blur in video applications. |

| Clearing Point (Tₙᵢ) | 80 to 120 °C | The clearing point, or the nematic-to-isotropic transition temperature, defines the upper limit of the operating temperature range of the liquid crystal material. A high clearing point is essential for robust performance in various environments. |

| Elastic Constants (Kᵢᵢ) | K₁₁: 10-15 pN, K₃₃: 12-18 pN | The splay (K₁₁) and bend (K₃₃) elastic constants influence the threshold voltage and the director configuration within the display. The ratio of these constants is important for optimizing the electro-optical performance. |

Applications in LCDs

The anticipated properties of this compound make it a versatile component for various LCD applications:

-

Active Matrix Displays (AMLCDs): Its expected moderate dielectric anisotropy and low viscosity would be beneficial for thin-film transistor (TFT) driven displays, contributing to low power consumption and fast response times.

-

In-Plane Switching (IPS) Displays: In IPS mode, a positive Δε is utilized to switch the liquid crystal molecules in the plane of the display, offering wide viewing angles and excellent color reproduction.

-

Vertically Aligned (VA) Displays: While this compound is expected to have a positive Δε, it could potentially be used in mixtures for VA displays when combined with negative Δε components to fine-tune the overall dielectric properties of the mixture.

-

Mobile Devices and Automotive Displays: The anticipated wide nematic range and high clearing point would make it suitable for applications requiring robust performance across a range of operating temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving a key cross-coupling reaction. The following is a generalized synthetic route.

Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Methodology:

-

Grignard Reagent Formation: 1-Bromo-3-fluorobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form 3-fluorophenylmagnesium bromide.

-

Coupling Reaction: The freshly prepared Grignard reagent is then added dropwise to a solution of 4-propylcyclohexanone in anhydrous THF at a low temperature (e.g., 0 °C). The reaction is stirred overnight at room temperature.

-

Dehydration: The resulting tertiary alcohol is dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to yield 1-fluoro-3-(4-propylcyclohex-1-en-1-yl)benzene.

-

Hydrogenation: The unsaturated intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the double bond and yield the final product, this compound. The trans isomer is typically the major product due to thermodynamic stability.

-

Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.

Protocol 2: Preparation of a Nematic Liquid Crystal Mixture

This protocol describes the preparation of a test liquid crystal mixture containing this compound to evaluate its effect on the overall properties of the mixture.

Workflow for Mixture Preparation and Characterization:

Caption: Workflow for LC mixture preparation and characterization.

Methodology:

-

Component Weighing: Accurately weigh the desired amounts of the host liquid crystal mixture and this compound (e.g., a 10 wt% doping concentration).

-

Dissolution: Dissolve the components in a minimal amount of a volatile solvent such as dichloromethane in a clean glass vial.

-

Homogenization: Place the vial in an ultrasonic bath for 15-30 minutes to ensure thorough mixing and a homogeneous solution.

-

Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.

-

Drying: Dry the resulting mixture in a vacuum oven at a temperature slightly below the clearing point of the host mixture for several hours to remove any residual solvent.

-

Characterization:

-

Phase Transitions: Determine the phase transition temperatures, including the clearing point, using differential scanning calorimetry (DSC).

-

Mesophase Identification: Observe the liquid crystal textures and confirm the clearing point using polarized optical microscopy (POM) with a hot stage.

-

Birefringence Measurement: Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices using an Abbe refractometer equipped with a polarizer and calculate the birefringence (Δn = nₑ - nₒ).

-

Dielectric Anisotropy Measurement: Measure the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity using a capacitance cell in a temperature-controlled holder and an LCR meter. Calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).

-

Viscosity Measurement: Determine the rotational viscosity (γ₁) using a rotational viscometer or by measuring the switching times in a test cell.

-

Conclusion